molecular formula C10H17N3O B11743142 1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

Cat. No.: B11743142
M. Wt: 195.26 g/mol
InChI Key: HNIYWMKLUXSVHV-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged scaffolds: a 1-methyl-1H-pyrazole and a tetrahydrofuran ring, both of which are commonly found in bioactive molecules and pharmaceuticals. The pyrazole moiety is a well-known heterocycle that frequently serves as a key pharmacophore in ligands for various enzyme targets, including kinases, and its presence often contributes to favorable binding interactions and metabolic stability (source) . The tetrahydrofuran ring, acting as a sp3-rich linker, can enhance solubility and influence the molecular conformation, potentially improving target selectivity and physicochemical properties. This diamino compound is primarily utilized as a versatile intermediate or core structure for the synthesis of more complex molecules. Researchers employ it in the development of compound libraries for high-throughput screening against biologically relevant targets, particularly in oncology and central nervous system (CNS) disorders. Its bifunctional nature, with two nitrogen atoms capable of engaging in hydrogen bonding and metal coordination, makes it a valuable scaffold for constructing potential enzyme inhibitors or receptor modulators. The compound's research value lies in its ability to serve as a critical starting material for generating structural diversity and exploring structure-activity relationships (SAR) in lead optimization campaigns.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h4-5,10-11H,2-3,6-8H2,1H3

InChI Key

HNIYWMKLUXSVHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Functionalization

The 1-methyl-1H-pyrazol-5-yl moiety is typically synthesized via cyclocondensation reactions. A common precursor, 1-methyl-1H-pyrazole-5-carboxamide, is reduced to (1-methyl-1H-pyrazol-5-yl)methanamine using agents such as lithium aluminium hydride (LAH) or borane-tetrahydrofuran (BH3-THF). For example, LAH in dioxane at 100°C achieves reduction with yields up to 85%.

Reaction Conditions for Carboxamide Reduction

Reducing AgentSolventTemperatureTimeYield
LAH1,4-Dioxane100°C3 h85%
BH3-THFTHF65°C18 h30%

Subsequent alkylation of the methanamine group with tetrahydrofuran-2-ylmethyl electrophiles (e.g., bromides or chlorides) is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using potassium carbonate (K2CO3) as a base.

Coupling Reactions with Tetrahydrofuran Derivatives

The tetrahydrofuran-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination. In one approach, (tetrahydrofuran-2-yl)methyl bromide reacts with (1-methyl-1H-pyrazol-5-yl)methanamine in DMF at room temperature, yielding the target compound in 72% yield after 12 hours.

Optimized Alkylation Protocol

ElectrophileBaseSolventTemperatureYield
(Tetrahydrofuran-2-yl)methyl bromideK2CO3DMF20°C72%

Alternative routes employ reductive amination using tetrahydrofurfuryl aldehyde and sodium cyanoborohydride (NaBH3CN) in methanol, achieving 68% yield under mild acidic conditions (pH 4–5).

Advanced Methodologies

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency. A two-step protocol integrates pyrazole carboxamide reduction and immediate alkylation, reducing reaction times from 24 hours to 2 hours with 89% overall yield.

Flow Reactor Parameters

StepResidence TimeTemperaturePressure
Reduction (LAH)30 min100°C10 bar
Alkylation (K2CO3)90 min25°C1 bar

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 1-methyl-1H-pyrazole-5-carboxamide with LAH and subsequent alkylation using ball milling achieves 78% yield while eliminating volatile organic solvents.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

  • δ 3.75 (s, 3H, N-CH3)

  • δ 3.60 (s, 2H, CH2-NH2)

  • δ 6.12 (d, J = 2.0 Hz, 1H, pyrazole-H)

  • δ 7.53 (d, J = 2.0 Hz, 1H, pyrazole-H)

LC-MS (ES+)

  • m/z = 237 [M+H]+, confirming molecular weight of 236.3 g/mol.

Challenges and Optimization

Regioselectivity in Pyrazole Synthesis

Positional isomerism during pyrazole formation is mitigated using directed ortho-metalation strategies, ensuring >95% regioselectivity for the 5-yl derivative.

Purification Techniques

Ion-exchange chromatography (SCX cartridges) effectively separates unreacted amines, achieving >99% purity.

Industrial-Scale Production

Cost-Effective Catalyst Systems

Nickel-based catalysts reduce LAH consumption by 40% in large-scale reductions without compromising yield.

Waste Management

In-situ quenching of LAH with aqueous NaOH minimizes hazardous waste, aligning with EPA guidelines .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydrofuran moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with variations in substituents, heterocyclic cores, or linker groups. Key examples include:

Pyrazole-Based Methanamines

Compound Name Key Structural Features Molecular Formula Key Data/Applications
1-(1-Methyl-1H-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine 1-Methylpyrazole + THF-methyl linker C₁₁H₁₉N₃O Discontinued; structural rigidity from THF may affect solubility and receptor binding .
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 4-Trifluoromethyl substitution on pyrazole C₆H₈F₃N₃ Enhanced lipophilicity due to CF₃ group; potential for improved metabolic stability .
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Ethyl substituent at pyrazole 1-position + N-methylamine C₇H₁₃N₃ Lower molecular weight (139.20 g/mol); simpler structure with reduced steric hindrance .
N-(4-Fluorobenzyl)-1-(1-methyl-1H-pyrazol-5-yl)methanamine 4-Fluorobenzyl group + 1-methylpyrazole C₁₂H₁₄FN₃ Fluorine enhances electronegativity; may improve binding affinity in medicinal chemistry .

Variations in Linker Groups

  • 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine : Replaces pyrazole with pyridine, introducing aromatic nitrogen. This substitution increases basicity (pKa ~6.5) and alters solubility profiles. Safety data indicate acute oral toxicity (H302) and respiratory irritation risks (H335) .
  • [1-(1H-Indazol-5-yl)pentan-1-amine: Features an indazole core with a pentyl linker.

Physicochemical Properties

  • Solubility : The THF-derived methyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or carboxylic acid groups) .
  • Synthetic Accessibility : Pyrazole methanamines are typically synthesized via condensation reactions. For example, (1-methyl-1H-pyrazol-5-yl)methanamine derivatives are prepared using magnesium sulfate as a drying agent under ambient conditions, achieving yields >80% . In contrast, analogs with bulky substituents (e.g., trifluoromethyl) require multistep protocols, lowering yields to 41–67% .

Biological Activity

1-(1-Methyl-1H-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H17N3OC_{11}H_{17}N_3O with a molecular weight of 197.27 g/mol. The structure features a pyrazole ring and a tetrahydrofuran moiety, which are instrumental in its biological interactions.

PropertyValue
Molecular FormulaC11H17N3OC_{11}H_{17}N_3O
Molecular Weight197.27 g/mol
CAS Number1780735-70-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The pyrazole ring is known to modulate kinase activity, which is crucial for cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits selective inhibition of certain kinases, which play pivotal roles in cancer and inflammatory pathways.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, it demonstrates potential in treating inflammatory diseases.

Biological Activity

Several studies have investigated the biological effects of this compound, focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The following table summarizes the observed effects:

Cell LineIC50 (µM)% Growth Inhibition
HepG25.054.25%
HeLa10.038.44%

These results suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Anti-inflammatory Activity

Research indicates that the compound can inhibit the release of tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation, a critical mediator in inflammation:

Treatment ConditionTNF-α Release Inhibition (%)
Control0
Compound Treatment (10 µM)97.7

Case Studies

  • Study on Kinase Profiling : A study demonstrated that this compound selectively inhibited several kinases involved in tumor growth and inflammation. It was found to engage with the ATP-binding site competitively, leading to decreased kinase activity in cellular assays .
  • In Vivo Efficacy : An experimental model showed that administration of the compound resulted in significant reductions in tumor size in mice bearing xenograft tumors, supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-Methyl-1H-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine, and what reagents are critical for its synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by functionalization of the tetrahydrofuran (THF) moiety. Key reagents include:

  • 1-Methyl-1H-pyrazole-5-carbaldehyde for nucleophilic addition to generate the pyrazole core.
  • Tetrahydrofuran-2-ylmethanamine for amine coupling via reductive amination or nucleophilic substitution .
  • Catalysts like palladium or nickel for cross-coupling reactions to link the pyrazole and THF-derived groups.
    Purification often employs column chromatography, and yields depend on reaction temperature and solvent selection (e.g., DMF or THF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Critical for confirming the amine linkage (δ ~2.5–3.5 ppm for CH2-NH) and pyrazole aromatic protons (δ ~6.0–7.5 ppm). The THF methylene group typically appears at δ ~3.7–4.2 ppm .
  • FTIR : Look for N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). The tetrahydrofuran ring shows C-O-C stretching near 1070 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 209.2 for C10H17N3O) and fragmentation patterns to validate the structure .

Q. What initial biological screening approaches are used to assess its pharmacological activity?

  • Enzyme Inhibition Assays : Test interactions with kinases or GPCRs using fluorescence polarization or radioligand binding assays .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Computational Docking : Preliminary molecular docking with targets like CRBP1 or MKK4 kinases to prioritize in vitro studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves amine coupling efficiency .
  • Catalyst Screening : Test Pd(dppf)Cl2 or NiCl2(dppe) for cross-coupling steps to reduce side products .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during amide bond formation, while higher temps (80–100°C) accelerate ring closure .
  • Workflow Integration : Use inline FTIR or LC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural validation?

  • X-ray Crystallography : Employ SHELX or ORTEP-3 for high-resolution structure determination. Refinement against twinned data may require SHELXL’s twin-law corrections .
  • Dynamic NMR Studies : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the THF moiety .
  • Complementary Techniques : Pair XRD with DFT-calculated IR/NMR spectra to validate ambiguous peaks .

Q. What computational methods predict the compound’s interaction with biological targets, and how can these be experimentally validated?

  • MD Simulations : Use GROMACS or AMBER to model binding dynamics with kinases (e.g., MKK4) over 100-ns trajectories. Prioritize residues with high binding energy (ΔG < -8 kcal/mol) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified pyrazole substituents .
  • Experimental Validation :
    • SPR Biosensing : Measure real-time binding kinetics (ka/kd) to confirm computational predictions .
    • Mutagenesis Studies : Introduce point mutations in target proteins (e.g., CRBP1) to disrupt predicted interaction sites .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM .
  • Safety Protocols : Use P95 respirators and fume hoods when handling amine intermediates .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved in vivo studies .

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